2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-7-8-13-17(24)14(16(23)12-5-3-2-4-6-12)9-21(10-15(19)22)18(13)20-11/h2-9H,10H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHYVFIPULYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro studies have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Anticancer Activity
The compound shows promise in cancer research:
- Cytotoxicity : Investigations reveal selective cytotoxic effects against various cancer cell lines while sparing normal cells. For example, derivatives with similar structural motifs have been effective against human cancer cells .
Enzyme Inhibition
This compound may act as an inhibitor for enzymes involved in critical metabolic pathways:
- Mechanism : It has been suggested that this compound can inhibit enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of acetamide derivatives and evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity both in vitro and in vivo, suggesting potential therapeutic applications in treating tuberculosis .
Case Study 2: Anticancer Research
Another investigation focused on the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells while minimizing damage to normal cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways would depend on its specific biological activity, which might involve inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzoyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- 2-(3-benzoyl-7-methyl-4-oxo-quinolin-1(4H)-yl)acetamide
Uniqueness
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide is unique due to the presence of the naphthyridine core, which imparts specific biological activities and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound exhibits significant biological activity, making it a subject of interest for various therapeutic applications. Its complex structure includes a naphthyridine core, which is known for its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 425.49 g/mol. The compound's structure can be analyzed through various spectroscopic methods, including NMR and crystallography, to understand its three-dimensional arrangement and bonding characteristics.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in critical cellular processes such as DNA replication and protein synthesis. The exact pathways are still under investigation, but preliminary studies indicate potential roles in cancer treatment and antimicrobial activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of naphthyridine derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains. For instance:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.75 | 1.5 |
These results indicate that the compound has the potential to act as an effective antimicrobial agent with low toxicity levels in vitro .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it enhances the efficacy of cisplatin, a common chemotherapeutic agent, by acting as a sensitizer. The mechanism involves the inhibition of DNA repair pathways in cancer cells, leading to increased apoptosis rates when used in combination with cisplatin .
Case Studies
Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:
-
Study on Antimicrobial Efficacy :
A study evaluated a series of naphthyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited potent antibacterial effects with MIC values comparable to standard antibiotics . -
Cisplatin Sensitization :
In another study focusing on cancer treatment, researchers found that naphthyridine derivatives could sensitize cancer cells to cisplatin by inhibiting key DNA repair enzymes. This finding supports the potential use of these compounds in combination therapies for enhancing the effectiveness of existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions required for synthesizing 2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide with high purity?
- Methodology : The synthesis typically involves a multi-step process starting with the preparation of the naphthyridinone core via cyclization reactions. Key steps include:
- Core Formation : Cyclization of precursors (e.g., aminopyridines) under reflux conditions in polar aprotic solvents like DMF or DMSO .
- Benzoyl Group Introduction : Use of benzoyl chloride derivatives under anhydrous conditions at 50–100°C, often with catalysts like triethylamine to enhance regioselectivity .
- Acetamide Functionalization : Coupling reactions (e.g., nucleophilic substitution) with ethyl acetamide derivatives, monitored via TLC and purified via column chromatography .
- Optimization : Control of solvent polarity, reaction time, and temperature is critical to minimize side products. For example, excessive heating during benzoylation can lead to over-oxidation of the naphthyridine core .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Spectroscopic Methods :
- NMR : 1H/13C NMR identifies substitution patterns (e.g., benzoyl vs. methyl groups) and confirms the naphthyridinone core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Chromatographic Methods :
- HPLC : Reverse-phase HPLC with UV detection (λ = 250–280 nm) assesses purity (>95%) and quantifies degradation products .
- X-ray Crystallography : Resolves stereochemical ambiguities in the naphthyridinone core, though crystal growth may require slow evaporation from ethanol/water mixtures .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC50 determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during benzoylation of the naphthyridinone core?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to direct benzoylation to the C3 position, avoiding competing reactions at C1 or C7 .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates and reduce byproducts .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how can these models be validated?
- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) against crystal structures of kinases or proteases to identify key interactions (e.g., H-bonding with the acetamide group) .
- MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories in explicit solvent .
- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays and enzymatic IC50 values .
Q. How should researchers reconcile contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Evaluate ADME properties (e.g., plasma stability, metabolic clearance) using LC-MS/MS to identify bioavailability issues .
- Metabolite Identification : Incubate the compound with liver microsomes and characterize metabolites via HR-MS/MS to assess bioactivation/toxicity .
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific differences in enzyme expression (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
